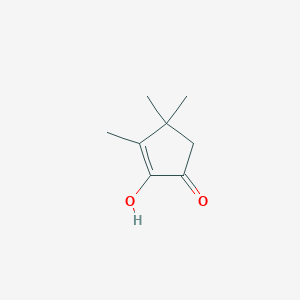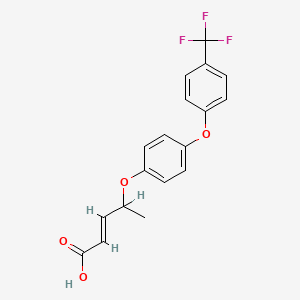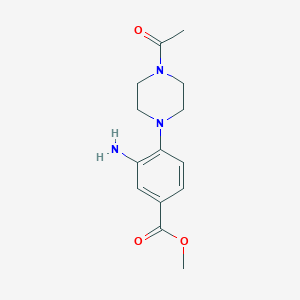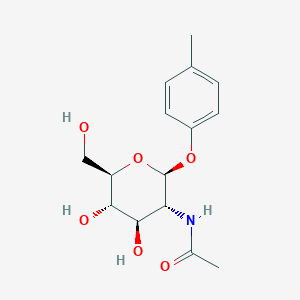
4-(2-Furyl)benzoyl chloride
Overview
Description
4-(2-Furyl)benzoyl chloride is an organic compound with the molecular formula C11H7ClO2 It is characterized by the presence of a benzoyl chloride group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Furyl)benzoyl chloride can be synthesized through the acylation of 2-furyl compounds using benzoyl chloride in the presence of a catalyst. One common method involves the Schotten-Baumann reaction, where an amine or alcohol reacts with benzoyl chloride in the presence of an aqueous alkaline solution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Schotten-Baumann reactions, utilizing optimized conditions to maximize yield and purity. The reaction is carried out in reactors with controlled temperature and pH to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Furyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation and Reduction: The furan ring can undergo oxidation to form furfural derivatives, while reduction can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogenation using palladium catalysts is a common method for reduction reactions.
Major Products Formed:
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Furfural Derivatives: Formed through oxidation of the furan ring.
Tetrahydrofuran Derivatives: Formed through reduction of the furan ring.
Scientific Research Applications
4-(2-Furyl)benzoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Furyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of amides and esters. The furan ring can participate in various reactions, including electrophilic aromatic substitution and oxidation-reduction processes .
Molecular Targets and Pathways:
Nucleophilic Attack: The benzoyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new chemical bonds.
Electrophilic Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted furans.
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the furan ring.
Furfuryl Chloride: Contains a furan ring but lacks the benzoyl group.
4-(2-Furyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.
Uniqueness: 4-(2-Furyl)benzoyl chloride is unique due to the combination of the benzoyl chloride group and the furan ring, which imparts distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(furan-2-yl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVAUONZJRXJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428728 | |
| Record name | 4-(2-Furyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713147-42-3 | |
| Record name | 4-(2-Furyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




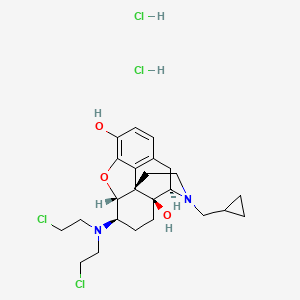

![(E,E)-[5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienyl]triphenylphosphonium chloride](/img/structure/B1624149.png)
